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Introduction

The ethynyl radical (CzH) is a highly reactive chemical intermediate that plays a crucial role in
a diverse range of chemical environments. It is recognized as a key species in the combustion
of hydrocarbons, particularly in fuel-rich conditions, where it acts as a precursor to the
formation of polyynes, polycyclic aromatic hydrocarbons (PAHSs), and ultimately, soot.[1][2]
Beyond terrestrial applications, the ethynyl radical is one of the most abundant polyatomic
radicals in interstellar space and has been observed in various planetary atmospheres, making
its study essential for astrochemical models.[1][2]

Hydrogen-atom abstraction is a dominant reaction pathway for the ethynyl radical, a tendency
driven by the significant thermodynamic stability of the C-H bond formed in its product,
acetylene (Cz2H2).[1] Understanding the energetics and kinetics of these and other reactions
involving CzH is critical for accurately modeling complex chemical systems. This guide provides
a detailed overview of the high-level theoretical methods employed to calculate the energetics
of the ethynyl radical and summarizes key findings from recent computational studies.

Theoretical Methodologies and Protocols

The accurate calculation of thermochemical data for open-shell species like the ethynyl radical
requires sophisticated computational methods that can properly account for electron correlation
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and avoid issues such as spin contamination.

High-Accuracy ab initio Methods

To achieve sub-chemical accuracy (<0.5 kcal mol~?t), researchers primarily employ high-level,
wave function-based theories.[1][2][3] The "gold standard" is often the Coupled-Cluster method
with single, double, and perturbative triple excitations, denoted as CCSD(T). For even higher
accuracy, methods including full triple and even perturbative quadruple excitations, such as
CCSDT(Q), are utilized.[1][2]

These methods are combined with large, flexible basis sets, such as the augmented
correlation-consistent basis sets (e.g., aug-cc-pVTZ, aug-cc-pV5Z), to accurately describe the
electronic structure.[1][2] Explicitly correlated methods, like CCSD(T)-F12, are also used in
conjunction with specialized basis sets (e.g., cc-pVTZ-F12) to accelerate the convergence of
the results with respect to the basis set size.[1][2][4]

Composite Thermochemical Protocols

Due to the high computational cost of these methods, a common strategy is the use of
composite, or focal-point, approaches.[1][2] In this protocol, a baseline geometry optimization
and harmonic vibrational frequency calculation are performed at a computationally less
demanding level, such as B3LYP/6-311G** or MP2/aug-cc-pVTZ.[1][2][5] Subsequently, a
series of single-point energy calculations are performed with increasingly accurate methods
and larger basis sets. The final energy is extrapolated to the complete basis set (CBS) limit and
augmented with various additive corrections, including:

Zero-Point Vibrational Energy (ZPVE): Corrects for the vibrational energy at 0 K.

Core-Valence Correlation: Accounts for the correlation of core electrons.[1][2]

Relativistic Effects: Important for high-accuracy calculations.

Diagonal Born-Oppenheimer Correction (DBOC): Accounts for the finite mass of nuclei.[1]

Density Functional Theory (DFT)

While less accurate for energetics than high-level coupled-cluster methods, Density Functional
Theory (DFT) is a valuable tool for exploring potential energy surfaces and optimizing
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geometries of larger molecules.[6] Functionals such as B3LYP and M06-2X are commonly
used.[1][3][5] For open-shell radicals, it is crucial to use an unrestricted formalism (e.qg.,
UB3LYP) or a restricted open-shell approach (ROHF) at the Hartree-Fock level to prevent
significant spin contamination.[1][2]

Kinetic Calculations

To understand reaction rates, theoretical kinetic models are employed. Canonical Transition
State Theory (CVT) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used to calculate
rate constants over a wide range of temperatures and pressures.[3][5][6] These calculations
rely on the accurate energetics of reactants, products, and, most importantly, the transition
states connecting them. Tunneling corrections, often calculated using an Eckart model, are
essential for reactions involving the transfer of a light atom like hydrogen.[2]

Quantitative Energetic Data

The following tables summarize key energetic data from high-level theoretical calculations on
ethynyl radical reactions. All energies are reported in kcal mol=2.

Table 1: Energetics of Hydrogen Abstraction Reactions (C2H + HX - CzHz + X)
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BENCHE

Level of AHoK

Reactant (HX) AHoK (TS) ) Reference
Theory (Reaction)
CCSD(T)/6-

NHs 311++G(3df,2p) -1.8 -26.6 [6]
+ ZPE

CHsOH (H from

OH) CCSDT(Q)/CBS -0.27 -32.32 (B3LYP) [1]

CHsOH (H from B3LYP/6-

-0.14 -38.45 [1]

CHs) 311++G(3df,2p)

trans-HONO CCSDT(Q)/CBS 491 N/A [1]
High-Level

HNCO , 2.19 N/A [7]
Composite
High-Level

CzHa _ 0.47 N/A [7]
Composite

Note: AHoK (TS) is the 0 K enthalpy of the transition state relative to the separated reactants.

AHoK (Reaction) is the overall reaction enthalpy at O K.

Table 2: Energetics of Other Reaction Pathways
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Relative
. Level of .
Reaction Pathway Energy Species Reference
Theory
(kcal mol—?)
CCSD(T)/6- Pre-
C2H + NHs Condensation  311++G(3df,2 -6.1 association [6]
p) + ZPE Complex
Adduct
-7.6 [6]
(HCC-NHs3)
Transition
4.3 [6]
State
Products
-14.2 (H2N-CCH + [6]
H)
C2H + CsHa Addition/H- CCSD(T)/cc- Overall
-20 to -36 o [5]
(Allene) loss pVTZ//IB3LYP Exothermicity
Cz2H + C3Ha »
Addition/CHs-  CCSD(T)/cc- Overall
(Methylacetyl -20to -36 o [5]
| loss pVTZ//B3LYP Exothermicity
ene

Reaction Pathways and Visualizations

Theoretical calculations have elucidated several key reaction mechanisms for the ethynyl

radical.

Hydrogen Abstraction vs. Condensation: The CzH + NHs

Reaction

The reaction between the ethynyl radical and ammonia can proceed via two main channels:

direct hydrogen abstraction to form acetylene and the amidogen radical (NHz), or a

condensation pathway.[6] High-level calculations show that while an initial adduct in the

condensation pathway is slightly more stable, the transition state for H-abstraction is

submerged (below the energy of the reactants) and significantly lower than the barrier for the
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subsequent step in the condensation channel.[6] This indicates that hydrogen abstraction is the
dominant pathway at all temperatures.[6]

H-Abstraction Pathway

AE=+11 AE=-266 Post-reaction Complex AESHE | CzHz + NH:2
Pre-reaction Complex TS_abs (-28.4) i (-26.6)
* (-2.9) (-1.8)

CH+NHs [\
0.0) B ‘ N\

Condensation Pathway

Pre-association Complex az=<b | Adduct CERRLS =S @ A5=4EE H2NCCH + H
(-6.1) " (HCC-NHs) = (-14.2)
“7.6) (+4.3)

Click to download full resolution via product page

Cz2H + NHs reaction pathways (Energies in kcal/mol).[6]

Site-Specific Hydrogen Abstraction: The Cz2H + CHzOH
Reaction

Methanol (CH3OH) presents two possible sites for hydrogen abstraction: the hydroxyl (-OH)
group and the methyl (-CHs) group.[1] Theoretical studies have investigated the potential
energy surfaces for both pathways. It was found that both reaction channels proceed through
submerged transition state barriers, indicating that these reactions will be rapid even at low
temperatures.[1] The formation of C2H2 + CH3O and CzH2 + CH20H were identified as the
most favorable outcomes.[1][2]
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Click to download full resolution via product page
H-abstraction pathways for C2H + CHsOH (Energies in kcal/mol).[1]

General Workflow for High-Accuracy Energetics

The calculation of highly accurate thermochemical data follows a systematic and hierarchical
workflow, often referred to as a composite model chemistry. This logical process ensures that
all significant contributions to the total electronic energy are accounted for.
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Step 1: Geometry Optimization
(e.g., B3LYP or MP2)

l

Step 2: Harmonic Frequencies (ZPVE)
(Same level as geometry)

l

Step 3: High-Level Single Point Energy
(e.g., CCSD(T)/CBS extrapolation)

Step 4: Additive Corrections

Core-Valence Relativistic

Correlation Effects DEoe

Final High-Accuracy Energy
(AHoK or AEo)

Click to download full resolution via product page

Logical workflow for composite theoretical thermochemistry.

Conclusion

Theoretical calculations provide indispensable insights into the energetics and reaction
mechanisms of the ethynyl radical. Through the application of high-level ab initio methods and
composite thermochemical protocols, researchers can predict reaction barriers and enthalpies
with sub-kcal/mol accuracy.[1][2] Studies consistently show that hydrogen abstraction is a
highly favorable, often barrierless or having a submerged barrier, reaction channel for C2H with
a variety of molecules.[1][6] These computational results are vital for building accurate kinetic
models used in combustion science, atmospheric chemistry, and astrochemistry, enabling a
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deeper understanding of complex chemical environments where the ethynyl radical is a key
player.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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